Gambogellic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Gambogellic acid can be synthesized from gambogic acid through a series of chemical reactions. The preparation method involves heating gambogic acid and performing preparative liquid chromatography separation to obtain this compound .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of gambogic acid from the resin of Garcinia hanburyi, followed by its chemical modification to produce this compound. This process ensures the compound’s purity and consistency for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Gambogellic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are often evaluated for their enhanced biological activities .
Scientific Research Applications
Gambogellic acid has a wide range of scientific research applications:
Mechanism of Action
Gambogellic acid exerts its effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. It targets the enzyme undecaprenyl diphosphate synthase, which is crucial for bacterial cell wall biosynthesis, thereby exhibiting antibacterial properties . Additionally, it induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Gambogic acid: A closely related compound with similar antitumor properties but different molecular targets.
Gambogenic acid: Another derivative of gambogic acid, known for its role as an effective inhibitor of EZH2, a histone methyltransferase.
Isogambogenic acid: A structural isomer of gambogenic acid with distinct biological activities.
Uniqueness: Gambogellic acid is unique due to its specific molecular structure, which allows it to interact with different molecular targets compared to its analogs. This uniqueness makes it a valuable compound for developing targeted therapies in cancer treatment and other medical applications .
Biological Activity
Gambogellic acid, a derivative of gambogic acid (GA), has garnered attention in recent years due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
This compound is synthesized from gambogic acid through various chemical modifications. Its structure allows it to exhibit significant biological activities, particularly as an anticancer agent. The compound has been studied for its effects on different cancer cell lines and its potential mechanisms of action.
The biological activity of this compound primarily revolves around its ability to induce apoptosis and inhibit tumor growth. Key mechanisms include:
- Induction of Apoptosis : this compound has been shown to upregulate pro-apoptotic proteins such as Bax and p53, while downregulating anti-apoptotic proteins like Bcl-2. This dual action promotes programmed cell death in cancer cells .
- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at various phases, which is critical for preventing the proliferation of cancer cells .
- Inhibition of Telomerase Activity : this compound reduces telomerase activity, which is essential for the immortality of cancer cells. This inhibition is mediated through the repression of hTERT transcriptional activity .
- Regulation of Signaling Pathways : The compound modulates several signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation . Additionally, it has been identified as a potential inhibitor of fibroblast growth factor receptor (FGFR) signaling, which may help overcome drug resistance in non-small cell lung cancer (NSCLC) .
Research Findings
Numerous studies have investigated the efficacy and mechanisms of this compound. Below is a summary table highlighting key findings from various research efforts:
Case Studies
Case Study 1: Efficacy in Lung Cancer
A study demonstrated that this compound effectively induces cell death in lung cancer cells by promoting autophagy. The study utilized A549 and HeLa cells and found that knockdown of Beclin 1 significantly reduced GNA-induced cell death, indicating the importance of autophagy in this process .
Case Study 2: Combination Therapy
In another study focusing on NSCLC, this compound was used in combination with cisplatin. The results indicated a synergistic effect in enhancing the cytotoxicity against resistant cancer cell lines. This suggests that this compound may enhance the efficacy of existing chemotherapeutic agents .
Properties
Molecular Formula |
C38H44O8 |
---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
(E)-4-[(2S,8R,19S)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H44O8/c1-18(2)9-10-23-31-27(24-17-36(8,44-31)13-12-22(24)19(3)4)30(40)28-29(39)25-15-21-16-26-35(6,7)46-37(33(21)41,14-11-20(5)34(42)43)38(25,26)45-32(23)28/h9,11,15,21-22,24,26,40H,3,10,12-14,16-17H2,1-2,4-8H3,(H,42,43)/b20-11+/t21-,22?,24?,26?,36-,37?,38-/m1/s1 |
InChI Key |
NVYMXCXFPJLTOZ-JGULFVLLSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@@]45C6C[C@@H](C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C7C[C@](O2)(CCC7C(=C)C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C |
Synonyms |
gambogellic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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